2-oxobutanoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxobutanoyl Chloride, also known as this compound, is an organic compound with the molecular formula C4H5ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is a derivative of butanoic acid and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-oxobutanoyl Chloride, can be synthesized through the chlorination of butanoic acid using thionyl chloride. The reaction involves heating thionyl chloride to reflux in a reactor and then adding butanoic acid dropwise over approximately 4 hours. The mixture is then refluxed for an additional hour. The crude product is collected by atmospheric distillation, and further distillation yields the final product .
Industrial Production Methods: The industrial production of butanoyl chloride, 2-oxo-, follows a similar method to the laboratory synthesis. The process involves the chlorination of butanoic acid with thionyl chloride, followed by distillation to purify the product. This method is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions: 2-oxobutanoyl Chloride, undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reactions with alcohols, amines, and water. These reactions are typical for acyl chlorides and involve the replacement of the chlorine atom with other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves nucleophiles such as water, alcohols, and amines.
Major Products:
Carboxylic Acids: Formed through hydrolysis.
Esters: Formed through reactions with alcohols.
Amides: Formed through reactions with amines.
Scientific Research Applications
2-oxobutanoyl Chloride, has several applications in scientific research and industry:
Mechanism of Action
2-oxobutanoyl Chloride, can be compared with other acyl chlorides such as ethanoyl chloride, propanoyl chloride, and benzoyl chloride. These compounds share similar reactivity patterns due to the presence of the acyl chloride functional group. butanoyl chloride, 2-oxo-, is unique due to its specific structure and the presence of an additional carbonyl group, which influences its reactivity and applications .
Comparison with Similar Compounds
- Ethanoyl Chloride (CH3COCl)
- Propanoyl Chloride (C2H5COCl)
- Benzoyl Chloride (C6H5COCl)
2-oxobutanoyl Chloride, stands out due to its unique structure and the presence of an additional carbonyl group, which makes it a valuable compound in various chemical reactions and industrial applications.
Properties
IUPAC Name |
2-oxobutanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-3(6)4(5)7/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQQGROXHPINL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451561 |
Source
|
Record name | Butanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17118-74-0 |
Source
|
Record name | Butanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.